molecular formula C21H30O3 B084832 16-Hydroxyprogesterone CAS No. 14264-44-9

16-Hydroxyprogesterone

Cat. No. B084832
CAS RN: 14264-44-9
M. Wt: 330.5 g/mol
InChI Key: LOVNYFVWYTXDRE-WMSSUOLPSA-N
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Description

16-Hydroxyprogesterone is a steroid hormone that is synthesized in the adrenal gland and gonads. It is a precursor to other steroid hormones such as testosterone, estradiol, and cortisol. This hormone has been the subject of scientific research for many years due to its potential applications in various fields.

Scientific Research Applications

Metabolism and Biosynthesis

16-Hydroxyprogesterone (16-OHPROG) is a metabolite of progesterone formed by cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) in humans. Unlike its counterpart, 17α-hydroxyprogesterone, 16-OHPROG is not further metabolized in steroidogenic tissues. Its physiological role, particularly in relation to reproductive function, has been a subject of investigation. Studies have shown that 16-OHPROG can bind to human progesterone receptors and act as an agonist for these receptors (Storbeck et al., 2011). Additionally, the biosynthesis of 16-OHPROG by human fetal liver microsomes indicates its presence during midpregnancy, supporting its potential role in reproductive processes (Lisboa & Gustafsson, 1968).

Enzymatic Activity and Hormonal Interactions

Human cytochrome P450c17 demonstrates significant 16 alpha-hydroxylase activity, contributing to the metabolism of progesterone. This enzyme's activity suggests a complex interaction between 16-OHPROG and other steroids within human steroidogenic cells (Swart et al., 1993). Furthermore, the metabolism of 16-OHPROG by the fecal flora in humans and rats points towards a microbial influence in its biotransformation, which may have implications in gut microbiota and steroid metabolism research (Bokkenheuser et al., 1981).

Clinical Implications in Pregnancy and Hormone Therapy

The role of progesterone and its derivatives, including 16-OHPROG, in maternal and fetal medicine is substantial. Progesterone's synthetic form, 17α-hydroxyprogesterone caproate, is used in various clinical settings, such as preventing preterm birth and treating gynecological pathologies. The relationship between these hormonal treatments and reproductive health outcomes is a key area of ongoing research (Di Renzo et al., 2012).

properties

CAS RN

14264-44-9

Product Name

16-Hydroxyprogesterone

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21+/m1/s1

InChI Key

LOVNYFVWYTXDRE-WMSSUOLPSA-N

Isomeric SMILES

CC(=O)[C@H]1C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

SMILES

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

synonyms

16 alpha-hydroxyprogesterone
16-hydroxyprogesterone
16-hydroxyprogesterone, (16alpha)-isomer
16-hydroxyprogesterone, (16beta)-isomer
16-hydroxyprogesterone, (9beta,10alpha,16alpha)-isomer
16-hydroxyprogesterone, 4-(14)C-labeled cpd (16alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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